![molecular formula C34H62N8O12S B12290024 Biotinamidocaproate Tobramycin Amide](/img/structure/B12290024.png)
Biotinamidocaproate Tobramycin Amide
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Overview
Description
Biotinamidocaproate Tobramycin Amide is a biotinylated derivative of the antibiotic tobramycin. This compound combines the antibiotic properties of tobramycin with the biotinylation, which allows for specific binding to streptavidin or avidin. This unique combination makes it a valuable tool in various biochemical and analytical applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotinamidocaproate Tobramycin Amide typically involves the conjugation of biotin to tobramycin through an amide bond. The process begins with the activation of biotin using a coupling reagent such as sulfo-N-hydroxysuccinimide (Sulfo-NHS). The activated biotin is then reacted with tobramycin under mild conditions to form the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the biotinylation process .
Chemical Reactions Analysis
Types of Reactions: Biotinamidocaproate Tobramycin Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biotinylated tobramycin derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Scientific Research Applications
The unique properties of Biotinamidocaproate Tobramycin Amide make it suitable for a variety of scientific research applications:
Chemistry
- Used as a probe in chemical assays to study molecular interactions and binding affinities.
Biology
- Employed in biotin-streptavidin based assays for the detection and quantification of biomolecules, including proteins and nucleic acids.
Medicine
- Utilized in diagnostic assays to detect specific antibodies or antigens, enhancing the specificity and sensitivity of tests.
Industry
- Applied in the development of biosensors and analytical devices, improving the accuracy and efficiency of biochemical measurements .
Case Studies
Several studies have highlighted the effectiveness and versatility of this compound:
-
Proteomics Research :
In a study involving streptavidin beads, this compound was used to capture specific RNA/protein complexes, demonstrating its utility in studying molecular interactions . -
Antimicrobial Studies :
Research has shown that this compound exhibits significant antibacterial activity against various strains of Gram-negative bacteria, making it a valuable tool in antimicrobial research .
Mechanism of Action
The mechanism of action of Biotinamidocaproate Tobramycin Amide involves its dual functionality:
Comparison with Similar Compounds
Biotinamidocaproate Tobramycin Amide can be compared with other biotinylated antibiotics and biotinylated molecules:
Biotinylated Gentamicin: Similar to this compound, this compound combines the antibiotic properties of gentamicin with biotinylation.
Biotinylated Streptomycin: Another biotinylated antibiotic, used in similar applications.
Biotinylated Proteins: These compounds are used in various biochemical assays for detecting and quantifying proteins.
Uniqueness: The uniqueness of this compound lies in its combination of antibiotic activity and biotinylation, making it a versatile tool in both research and industrial applications .
Biological Activity
Biotinamidocaproate Tobramycin Amide (BTA) is a bifunctional compound that combines the properties of biotin and tobramycin, which are known for their roles in protein binding and antibiotic activity, respectively. This article explores the biological activity of BTA, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.
Chemical Structure and Properties
BTA is characterized by its unique structure that integrates a biotin moiety with tobramycin. The biotin component is known for its high affinity for streptavidin and avidin, while tobramycin acts as an antibiotic by inhibiting bacterial protein synthesis. The combination of these two components allows BTA to engage in specific interactions with RNA/protein complexes, enhancing its biological activity.
The primary mechanism through which BTA exerts its biological effects involves the formation of RNA/protein complexes. Research indicates that BTA can induce the formation of these complexes by binding to streptavidin, which is crucial for the stabilization of RNA structures. This interaction facilitates the inhibition of eukaryotic protein synthesis, particularly when targeted to specific mRNA sequences.
Key Findings:
- Dissociation Constants : The apparent equilibrium dissociation constants (Kd) for the RNA/protein complexes formed in the presence of BTA were found to be approximately 1.5±0.5×10−7M for J6f1 and 9±0.5×10−7M for X1 . These values indicate a strong affinity between BTA and its target RNA.
- Inhibition of Translation : In cellular assays, BTA significantly impaired the translation of specific mRNAs, demonstrating its potential as a translational inhibitor .
Study 1: Efficacy in Eukaryotic Systems
In a study evaluating the effectiveness of BTA in eukaryotic cells, researchers observed that co-injection of CAT mRNA with streptavidin/BTA resulted in a notable decrease in translation efficiency—up to 2.5-fold lower compared to controls . This suggests that BTA can effectively inhibit protein synthesis in vivo.
Study 2: Applications in Gene Therapy
BTA's ability to bind tightly to streptavidin has implications for gene therapy applications. By facilitating the delivery of therapeutic RNA molecules or gene constructs, BTA could enhance the efficacy of nucleic acid-based therapies . Its design allows for targeted delivery, potentially improving therapeutic outcomes while minimizing side effects.
Biological Activity Summary Table
Property | Value/Description |
---|---|
Chemical Composition | Biotin + Tobramycin |
Primary Mechanism | Induction of RNA/protein complex formation |
Dissociation Constant (J6f1) | 1.5±0.5×10−7M |
Dissociation Constant (X1) | 9±0.5×10−7M |
Translation Inhibition | Up to 2.5-fold reduction in translation efficiency |
Research Implications
The findings surrounding BTA suggest that it holds significant promise as a tool for both basic research and therapeutic applications. Its ability to manipulate RNA/protein interactions opens new avenues for studying gene expression regulation and developing novel treatments for diseases where protein synthesis plays a critical role.
Properties
Molecular Formula |
C34H62N8O12S |
---|---|
Molecular Weight |
807.0 g/mol |
IUPAC Name |
N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |
InChI |
InChI=1S/C34H62N8O12S/c35-15-10-16(36)31(54-33-28(48)25(38)27(47)21(13-43)52-33)29(49)30(15)53-32-17(37)11-19(44)20(51-32)12-40-24(46)7-2-1-5-9-39-23(45)8-4-3-6-22-26-18(14-55-22)41-34(50)42-26/h15-22,25-33,43-44,47-49H,1-14,35-38H2,(H,39,45)(H,40,46)(H2,41,42,50) |
InChI Key |
FRSAHHMPWJHCMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |
Origin of Product |
United States |
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